

Eprodisate in AA Amyloidosis: A Comparative Analysis of Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data for **Eprodisate**, a potential therapeutic agent for Amyloid A (AA) amyloidosis. We will objectively compare its performance with alternative treatment strategies, supported by experimental data from pivotal clinical trials.

Introduction to AA Amyloidosis and Eprodisate

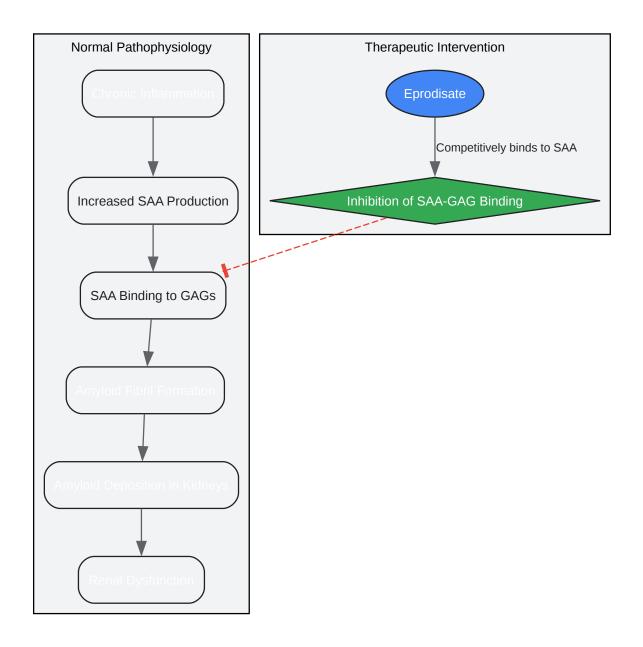
AA amyloidosis is a rare and serious complication of chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and chronic infections. It is characterized by the deposition of amyloid fibrils, derived from the acute-phase reactant serum amyloid A (SAA) protein, in various organs, most commonly the kidneys. This deposition can lead to progressive organ dysfunction and, eventually, failure. The primary treatment strategy for AA amyloidosis is to control the underlying inflammatory condition to reduce the production of SAA.

Eprodisate (formerly known as Kiacta[™]) is a sulfonated small molecule designed to interfere with the binding of SAA to glycosaminoglycans (GAGs) on the surface of cells. This interaction is believed to be a critical step in the polymerization of SAA into amyloid fibrils. By inhibiting this process, **Eprodisate** aims to prevent the deposition of new amyloid fibrils and slow the progression of organ damage.

Mechanism of Action of Eprodisate



Eprodisate's mechanism of action is based on its structural similarity to heparan sulfate, a type of GAG. It competitively binds to the GAG-binding sites on SAA, thereby inhibiting the interaction between SAA and GAGs. This disruption is thought to prevent the conformational changes in SAA that lead to fibril formation and subsequent deposition in tissues.



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Figure 1: Mechanism of Action of Eprodisate in AA Amyloidosis.

Clinical Trial Data for Eprodisate



The clinical development of **Eprodisate** for AA amyloidosis primarily involved two major clinical trials: a Phase II/III study and a subsequent confirmatory Phase 3 study.

Pivotal Phase II/III Clinical Trial (Dember et al., 2007)

This was a multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **Eprodisate** in patients with AA amyloidosis and renal involvement.[1]

- Study Design: 183 patients were randomly assigned to receive either **Eprodisate** or a placebo for 24 months.[1] Randomization was stratified by nephrotic status and treatment center.[2]
- Patient Population:
 - Inclusion Criteria: Patients aged 18 years or older with biopsy-proven AA amyloidosis and renal involvement, defined as proteinuria >1 g/day or a creatinine clearance (CrCl) <60 mL/min.[3][4]
 - Exclusion Criteria: Patients with a CrCl <20 mL/min, renal disease attributable to causes other than AA amyloidosis, significant liver dysfunction, or diabetes mellitus were excluded.[3][4]
- Intervention: **Eprodisate** was administered orally twice daily. The dosage was adjusted based on the patient's renal function: 800 mg/day for CrCl <30 mL/min, 1600 mg/day for CrCl 30-80 mL/min, and 2400 mg/day for CrCl >80 mL/min.[2][5]
- Primary Endpoint: The primary endpoint was a composite of a 50% reduction in creatinine clearance, doubling of serum creatinine, progression to end-stage renal disease (ESRD), or death.[1]
- Secondary Endpoints: Key secondary endpoints included the rate of decline in creatinine clearance and changes in proteinuria.[3]
- Statistical Analysis: The primary efficacy analysis was a time-to-event analysis using a Cox proportional-hazards model.[2]



Endpoint	Eprodisate (n=89)	Placebo (n=94)	Hazard Ratio (95% CI)	p-value
Primary Composite Endpoint	27% (24 patients)	40% (38 patients)	0.58 (0.37 to 0.93)	0.02
Progression to ESRD	7 patients	13 patients	0.54 (0.22 to 1.37)	0.20
Death	5 patients	5 patients	0.95 (0.27 to 3.29)	0.94
Mean Rate of Decline in CrCl (mL/min/1.73 m²/year)	10.9	15.6	-	0.02

Table 1: Key Efficacy Outcomes of the Pivotal Phase II/III Trial of **Eprodisate**.[1][3]

The incidence of adverse events was similar between the **Eprodisate** and placebo groups.[1] The drug was generally well-tolerated.

Confirmatory Phase 3 Clinical Trial

A subsequent confirmatory Phase 3 study was conducted to provide further evidence for the efficacy and safety of **Eprodisate**.

- Study Design: This was a global, multicenter, randomized, double-blind, placebo-controlled trial that enrolled 261 patients.[6]
- Intervention: Patients received either 800mg of Eprodisate twice daily or a placebo.[6]
- Primary Endpoint: The primary efficacy endpoint was the time to a persistent decrease in CrCl of 40% or more, a persistent increase in serum creatinine of 80% or more, or progression to ESRD.[6]

The confirmatory Phase 3 trial did not meet its primary efficacy endpoint of slowing renal function decline.[7] While the drug was found to be safe and well-tolerated, the lack of efficacy



led to the discontinuation of its development for AA amyloidosis.

Comparison with Alternative Treatments

The standard of care for AA amyloidosis focuses on treating the underlying chronic inflammatory or infectious disease to suppress the production of SAA protein.[4] This approach aims to halt the progression of amyloid deposition and, in some cases, can lead to the regression of existing deposits.

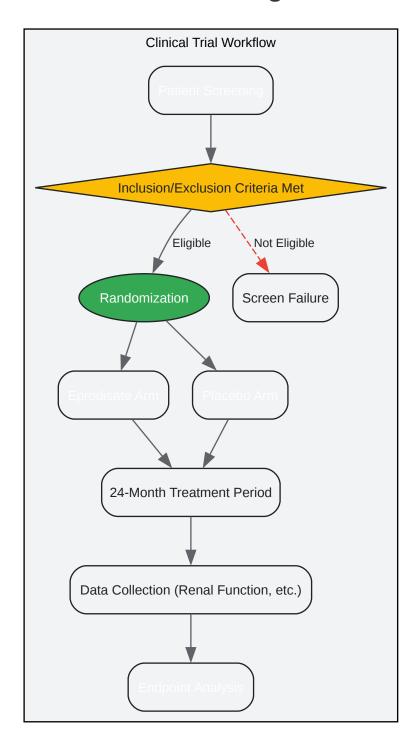


Treatment Approach	Mechanism of Action	Key Efficacy Data
Eprodisate	Inhibits the interaction between SAA and glycosaminoglycans, preventing amyloid fibril formation.[8][9]	The initial Phase II/III trial showed a significant reduction in the risk of renal disease progression[1]. However, the confirmatory Phase 3 trial did not meet its primary endpoint. [7]
Anti-TNF-α agents (e.g., infliximab, etanercept)	Block the pro-inflammatory cytokine TNF-α, reducing the acute-phase response and SAA production.	Effective in treating the underlying inflammatory conditions (e.g., rheumatoid arthritis) and have been shown to improve renal outcomes in patients with AA amyloidosis.
IL-1 inhibitors (e.g., anakinra, canakinumab)	Block the activity of the pro- inflammatory cytokine IL-1, which is a potent inducer of SAA.	Particularly effective in autoinflammatory syndromes like Familial Mediterranean Fever (FMF) and have demonstrated efficacy in reducing SAA levels and improving renal function in AA amyloidosis.
IL-6 inhibitors (e.g., tocilizumab)	Inhibit the signaling of the pro- inflammatory cytokine IL-6, a key driver of the acute-phase response and SAA synthesis in the liver.	Shown to be effective in reducing SAA levels and improving renal parameters in patients with AA amyloidosis, especially in cases resistant to other treatments.
Colchicine	Anti-inflammatory agent that is the standard of care for preventing and treating AA amyloidosis in patients with FMF.	Highly effective in preventing attacks of FMF and the development of AA amyloidosis in this patient population.



Table 2: Comparison of **Eprodisate** with Alternative Treatment Strategies for AA Amyloidosis.

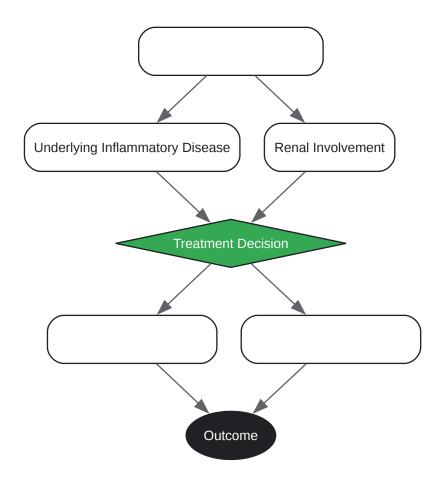
Experimental Workflow and Logical Relationships



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Figure 2: Typical Workflow of a Randomized Controlled Trial for Eprodisate.



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Figure 3: Logical Relationship between Patient Characteristics, Treatment, and Outcomes.

Conclusion

The initial Phase II/III clinical trial of **Eprodisate** offered promising results, suggesting that it could slow the progression of renal disease in patients with AA amyloidosis.[1] However, these findings were not replicated in a subsequent, larger confirmatory Phase 3 trial, which failed to meet its primary endpoint.[7] As a result, **Eprodisate** is not an approved treatment for AA amyloidosis.

The current standard of care remains focused on aggressively treating the underlying inflammatory condition to reduce the production of the SAA precursor protein.[4] The development of biologic agents, such as TNF- α , IL-1, and IL-6 inhibitors, has significantly improved the prognosis for many patients with AA amyloidosis by providing more effective



control of the underlying inflammation.[10] While the concept of directly inhibiting amyloid fibril formation remains a valid therapeutic strategy, the clinical development of **Eprodisate** did not ultimately demonstrate sufficient efficacy to warrant its approval. Future research may explore other molecules that target different stages of the amyloid cascade.

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